DCPD

描述

Dicyclopentadiene (DCPD, C₁₀H₁₂) is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of cyclopentadiene (CPD), a reaction that is exothermic and reversible at elevated temperatures . Industrially, this compound is derived from the C5 fraction of naphtha cracking in petroleum refining . It exists as a colorless to pale yellow crystalline solid at room temperature, with a molecular weight of 132.20 g/mol, melting point of 32.5°C, and boiling point of 170°C .

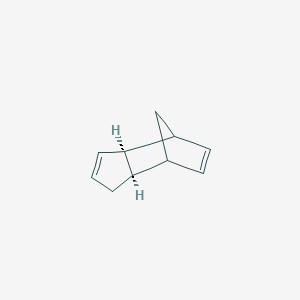

This compound’s strained norbornene-like structure, featuring two fused cyclopentene rings and conjugated double bonds, imparts high reactivity, making it a versatile monomer for polymers and resins. Key applications include:

- Unsaturated Polyester Resins (UPRs): Used in marine hulls, automotive parts, and construction due to low shrinkage, fast curing, and reduced styrene emissions .

- Poly(dicyclopentadiene) (pthis compound): Produced via ring-opening metathesis polymerization (ROMP), yielding thermosets with high toughness, chemical resistance, and dimensional stability .

- Specialty Chemicals: Precursor for ethylidene-norbornene (ENB) in ethylene-propylene-diene monomer (EPDM) rubber, lubricant additives, and pharmaceuticals .

Structure

3D Structure

属性

IUPAC Name |

tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-78-2 | |

| Record name | Dicyclopentadiene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025023 | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.] | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02% | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F) | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystalline solid [Note: A liquid above 90 degrees F] | |

CAS No. |

77-73-6, 25038-78-2, 1755-01-7 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOPENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-tetrahydro-4,7-methanoindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PC100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

准备方法

Reaction Kinetics and Temperature Dependence

Kinetic studies reveal that CPD dimerization follows second-order kinetics, with rate constants sensitive to temperature. At 80°C, the forward rate constant ($$kf$$) for endo-DCPD formation is $$1.2 \times 10^{-4}$$ L/mol·s, decreasing to $$3.8 \times 10^{-5}$$ L/mol·s at 160°C due to reverse reactions. The equilibrium constant ($$K{eq}$$) shifts from 1,200 L/mol at 80°C to 150 L/mol at 160°C, underscoring the exothermic nature of dimerization.

Table 1: Kinetic Parameters for CPD Dimerization

| Temperature (°C) | $$k_f$$ (L/mol·s) | $$k_r$$ (s$$^{-1}$$) | $$K_{eq}$$ (L/mol) |

|---|---|---|---|

| 80 | $$1.2 \times 10^{-4}$$ | $$1.0 \times 10^{-7}$$ | 1,200 |

| 120 | $$6.5 \times 10^{-5}$$ | $$3.2 \times 10^{-7}$$ | 450 |

| 160 | $$3.8 \times 10^{-5}$$ | $$2.5 \times 10^{-7}$$ | 150 |

Industrial Thermal Cracking and Dimerization

Patent CN101671224B outlines a continuous process using C5 petroleum fractions as feedstock. Key steps include:

- Azeotropic Distillation : C5 fractions contact low-pressure steam (30–35 kPa) at 105–110°C to separate CPD.

- Cracking Reactor : Vaporized CPD is cracked at 240–250°C, achieving 95% monomer conversion.

- Dimerization : CPD polymerizes in a reactor at 18–35°C under 480 kPa for 2 hours, yielding crude this compound.

- Vacuum Distillation : Crude this compound is purified at 90–95°C (top) and 135–140°C (bottom) under 5–10 kPa.

Catalytic Dimerization and Co-Dimerization

While thermal methods dominate, catalytic systems enhance selectivity and reaction rates. Acid catalysts (e.g., AlCl$$_3$$) and transition-metal complexes have been explored, though industrial adoption remains limited due to cost and complexity.

Co-Dimerization with Dienes

CPD readily reacts with impurities like isoprene and trans-1,3-pentadiene in C5 streams. Co-dimerization kinetics follow competitive pathways:

- CPD-Isoprene : Rate constant $$k = 8.7 \times 10^{-6}$$ L/mol·s at 120°C, forming bicyclic adducts.

- CPD-1-Pentene : Slower kinetics ($$k = 2.1 \times 10^{-6}$$ L/mol·s) due to steric hindrance.

Table 2: Co-Dimerization Rate Constants at 120°C

| Dienophile | $$k$$ (L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Isoprene | $$8.7 \times 10^{-6}$$ | 65.2 |

| Trans-1,3-pentadiene | $$2.1 \times 10^{-6}$$ | 72.8 |

| Cyclopentene | $$1.5 \times 10^{-6}$$ | 78.4 |

Purification and Stabilization Techniques

Crude this compound contains oligomers and residual monomers requiring rigorous purification.

Vacuum Distillation

Patent CN101671224B specifies a two-stage distillation:

Stabilization Against Polymerization

This compound’s exo isomer is stabilized using inhibitors like 4-tert-butylcatechol (100–200 ppm). Storage below 30°C prevents retro-Diels-Alder decomposition.

Industrial-Scale Production

Reactive Distillation Systems

Modern plants integrate reaction and separation in a single column, enhancing efficiency. A Georgia Tech study notes 20–30% energy savings compared to batch reactors.

Case Study: C5 Fraction Utilization

A Chinese petrochemical plant processes 50,000 tons/year of C5 feedstock, achieving:

- CPD Recovery : 92% via azeotropic distillation.

- This compound Yield : 88% with 99.2% purity post-distillation.

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Feedstock Capacity | 50,000 tons/year |

| Azeotropic Temp. | 105–110°C |

| Dimerization Pressure | 480 kPa |

| Distillation Pressure | 5–10 kPa |

科学研究应用

Polymer Production

DCPD is extensively used in the production of various polymers and resins. Some notable applications include:

- Unsaturated Polyester Resins (UPRs) : this compound is modified to enhance the properties of UPRs, making them suitable for applications in marine and automotive industries. These resins are known for their excellent mechanical properties and resistance to environmental degradation .

- Hydrocarbon Resins : this compound is utilized in creating hydrocarbon resins that are important for adhesives, coatings, and inks due to their good adhesion properties and thermal stability .

- Cyclic Olefin Copolymers (COC) : this compound serves as a building block for synthesizing COCs, which are used in packaging materials due to their clarity and barrier properties .

Advanced Materials

The unique properties of this compound have led to its incorporation into advanced materials:

- Self-Healing Polymers : Research has demonstrated that this compound can be integrated into self-healing systems, enabling materials to recover from damage autonomously. This application is particularly relevant in aerospace and automotive sectors where material integrity is critical .

- Nanocomposites : this compound-based nanocomposites have been developed by incorporating nanofillers such as carbon nanotubes. These composites exhibit enhanced mechanical properties and can be tailored for specific applications in electronics and biomedical devices .

Case Studies

Several studies illustrate the diverse applications of this compound:

- Thermal Polymerization : A study highlighted the thermal polymerization of this compound to create resins with high impact strength and chemical resistance. The resulting materials showed promise for use in high-performance applications such as automotive parts and industrial components .

- Frontal Polymerization : Research on frontal polymerization techniques using this compound demonstrated significantly reduced curing times compared to traditional epoxy systems, leading to energy-efficient production processes for thermosetting polymers .

Properties of Polydicyclopentadiene

Polydicyclopentadiene exhibits several advantageous properties that make it suitable for a wide range of applications:

| Property | Description |

|---|---|

| Impact Strength | High resistance to mechanical stress |

| Chemical Resistance | Resistant to solvents and corrosive substances |

| Thermal Stability | Maintains integrity at elevated temperatures |

| Processing Versatility | Can be processed into various forms (e.g., sheets, molds) |

作用机制

Dicyclopentadiene undergoes a retro-Diels-Alder reaction at temperatures above 150°C to yield cyclopentadiene. This reaction is reversible, and at room temperature, cyclopentadiene dimerizes over the course of hours to re-form dicyclopentadiene. This reversible reaction is a key aspect of its chemical behavior and applications .

相似化合物的比较

Norbornene and Norbornadiene

Structural Differences:

- Norbornene (C₇H₁₀) is a bicyclic compound with a single double bond, while norbornadiene (C₇H₈) has two conjugated double bonds. DCPD (C₁₀H₁₂) features an additional fused cyclopentane ring (Figure 1).

Polymer Properties:

- All three compounds form polymers with rigid, thermally stable backbones due to strained cyclic structures. However, this compound-based polymers exhibit superior toughness and processability compared to norbornene derivatives .

- Glass Transition Temperature (Tg): pthis compound: ~150°C . Polynorbornene: ~35°C .

- Mechanical Strength: pthis compound outperforms norbornene polymers in flexural modulus (2.5–3.0 GPa vs. 1.2–1.8 GPa) .

Applications:

- Norbornadiene is preferred in light-responsive materials, while this compound dominates in high-performance composites and coatings .

Methyl Dicyclopentadiene (Methis compound)

Structural Differences:

- Methis compound is a this compound derivative with a methyl group substituting a hydrogen atom, altering steric and electronic properties .

Polymer Performance:

- Flexural Properties:

- Curing Kinetics:

Applications:

Ethylidene-Norbornene (ENB)

Synthesis and Structure:

- ENB (C₉H₁₂) is produced via this compound cracking, introducing an ethylidene group for enhanced copolymerization .

Performance in EPDM Rubber:

Cyclopentadiene (CPD)

Thermal Stability:

- CPD (C₅H₆) is highly reactive and prone to dimerization, whereas this compound is stable below 150°C .

Applications:

- CPD is used in specialty chemicals (e.g., pesticides), while this compound’s stability favors large-scale polymer production .

Comparative Analysis of Key Properties

Industrial and Environmental Considerations

- Sustainability: this compound’s low carbon footprint (derived from petroleum byproducts) and recyclability via transesterification make it preferable to norbornene and ENB in green composites .

- Market Growth: The global this compound market is projected to grow at 4.5% CAGR (2023–2028), driven by demand in automotive and construction sectors .

生物活性

Dicyclopentadiene (DCPD), a bicyclic compound with the chemical formula C10H10, is primarily recognized for its applications in the production of resins and as an intermediate in organic synthesis. However, its biological activity, particularly its toxicity and potential health effects, has garnered significant attention in recent years. This article aims to provide a comprehensive overview of the biological activity of this compound, including toxicity studies, effects on various organisms, and relevant case studies.

Acute and Chronic Toxicity

This compound exhibits moderate toxicity across different species. The following table summarizes key findings from various toxicity studies:

These studies indicate that this compound can cause significant adverse effects on growth and organ function, particularly in high doses. The most notable findings include kidney damage in male rats and reproductive issues in female rats.

Research indicates that this compound may exert its toxic effects through several mechanisms:

- Liver Enzyme Induction : High doses of this compound have been associated with liver enzyme induction, which can lead to altered metabolism of thyroid hormones and potential liver toxicity .

- Kidney Accumulation : Accumulation of alpha-2-microglobulin has been implicated in kidney damage observed in male rats .

- Histopathological Changes : Studies have reported histopathological changes such as single cell necrosis in the liver and increased organ weights (e.g., liver and kidneys) at elevated doses .

Developmental and Reproductive Toxicity

This compound has been evaluated for its potential developmental toxicity. Findings indicate that:

- Endocrine Disruption : Current evidence suggests that this compound does not cause developmental toxicity via an endocrine mode of action. No significant adverse effects were noted in studies assessing reproductive outcomes at various exposure levels .

- Reproductive Studies : In reproductive studies involving rats, significant decreases in pup survival rates were observed at higher doses, indicating potential risks during gestation and lactation periods .

Case Study 1: Short-Term Oral Toxicity Study

A recent study investigated the short-term oral toxicity of this compound using Wistar rats. The study administered doses of 0, 50, and 150 mg/kg over a period of 14 days. The findings revealed:

- Transient clinical signs of toxicity at high doses.

- Significant alterations in clinical chemistry parameters indicative of liver stress.

- Histopathological examination showed kidney damage characterized by alpha-2 u-globulin accumulation in males .

Case Study 2: Aquatic Toxicity Assessment

An assessment conducted on the aquatic toxicity of this compound revealed that it is moderately toxic to fish species such as Oryzias latipes. The study highlighted the need for chronic toxicity testing due to observed fluctuations in LC50 values over time during acute tests .

常见问题

Q. What are the optimal experimental conditions for synthesizing high-purity dicyclopentadiene?

Dicyclopentadiene is typically synthesized via the Diels-Alder dimerization of cyclopentadiene. Key parameters include:

- Temperature control : Maintain temperatures below 150°C to avoid retro-Diels-Alder decomposition .

- Solvent selection : Polar solvents (e.g., acetone) accelerate dimerization kinetics but may introduce side reactions .

- Purity monitoring : Use gas chromatography-mass spectrometry (GC-MS) to track cyclopentadiene conversion and detect trimers (e.g., tricyclopentadiene) .

Q. How can researchers characterize the thermal stability of DCPD in laboratory settings?

The Reactive Systems Screening Tool (RSST) is widely used to assess thermal runaway risks:

- Onset temperature : For pure this compound, onset occurs at ~180°C, but solvent systems (e.g., toluene) lower this threshold due to exothermic interactions .

- Self-heat rate : RSST data show a self-heat rate of 0.5–1.2°C/min under adiabatic conditions .

- Calorimetry validation : Complement RSST with differential scanning calorimetry (DSC) to quantify enthalpy changes (ΔH ≈ 450–500 J/g) .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Ventilation : Use fume hoods to mitigate inhalation risks (irritates respiratory tract) .

- Personal protective equipment (PPE) : Nitrile gloves and flame-resistant lab coats are mandatory due to flammability (flash point: 32°C) .

- Spill management : Avoid dry sweeping; employ wet methods or vacuums to reduce dust ignition risks .

II. Advanced Research Questions

Q. How do computational models predict this compound’s reaction pathways under varying conditions?

Density functional theory (DFT) calculations reveal:

- Thermodynamic favorability : The retro-Diels-Alder reaction dominates above 150°C (activation energy: ~120 kJ/mol) .

- Solvent effects : Polar solvents stabilize transition states, reducing activation barriers by 10–15% .

- Kinetic Monte Carlo simulations : Used to model polymerization pathways of this compound-derived resins .

Q. What methodologies resolve contradictions in reported this compound degradation mechanisms?

Conflicting data on degradation products (e.g., cyclopentadiene vs. tricyclopentadiene) require:

- Isotopic labeling : Track carbon pathways using ¹³C-DCPD to distinguish primary vs. secondary decomposition products .

- Cross-validation : Pair GC-MS with nuclear magnetic resonance (NMR) to confirm structural assignments .

- Pressure-dependent studies : Use autoclave reactors to assess degradation under industrial storage pressures (3–5 bar) .

Q. How can this compound’s reactivity be modulated for tailored polymer applications?

- Catalyst design : Ruthenium-based catalysts enable metathesis polymerization, producing polydicyclopentadiene (Pthis compound) with tunable crosslinking densities .

- Co-monomer selection : Ethylene-propylene-diene monomer (EPDM) systems enhance elasticity but require precise stoichiometric control to avoid side reactions .

- Post-polymerization modification : Epoxidation of Pthis compound improves adhesion in composite materials .

III. Data Contradiction Analysis

Q. Why do experimental and computational onset temperatures for thermal runaway differ?

| Factor | Experimental (RSST) | Computational (DFT) |

|---|---|---|

| Onset Temperature | 180°C | 195°C |

| Heat Transfer Effects | Adiabatic assumptions | Idealized bulk conditions |

| Solvent Interactions | Accounted for | Often neglected |

Resolution : Incorporate solvent-solute interaction parameters into DFT models and validate with controlled RSST trials .

IV. Experimental Design Considerations

Q. How to design experiments for assessing this compound’s environmental impact?

- Aquatic toxicity assays : Use Daphnia magna to evaluate LC₅₀ values (current 2.5 mg/L at 48 hours) .

- Degradation studies : Simulate photolysis under UV light (λ = 254 nm) to track byproduct formation (e.g., ketones, aldehydes) .

- Soil adsorption : Measure partition coefficients (Kd) using high-performance liquid chromatography (HPLC) .

Key Research Gaps

- Long-term stability of Pthis compound composites : Limited data on mechanical property degradation under cyclic thermal loading .

- Biocompatibility : No studies on this compound’s carcinogenic potential via dermal exposure .

- Scalability of Ru-catalyzed polymerization : Industrial-scale feasibility remains unproven .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。